2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine
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Overview
Description
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a thioether linkage connecting the purine ring to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3,4-dimethylphenyl thiol.
Formation of Thioether Linkage: The key step involves the formation of the thioether linkage between the purine ring and the 3,4-dimethylphenyl group. This is usually achieved through a nucleophilic substitution reaction where the thiol group attacks the chloro-substituted purine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted purine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thioether linkage.
Scientific Research Applications
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study purine metabolism and its role in various biological processes.
Chemical Biology: Employed in the design of molecular probes for studying protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another purine derivative with anticancer properties.
Thioguanine: Used in the treatment of leukemia.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine is unique due to its specific structural features, such as the chloro group and the 3,4-dimethylphenyl thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
646510-61-4 |
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Molecular Formula |
C13H11ClN4S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-3-4-9(5-8(7)2)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI Key |
JXMUVLDJFLYHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)C |
Origin of Product |
United States |
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